azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Overview
Description
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Mechanism of Action
1. Target of Action: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) primarily targets cell membranes. It is a phospholipid used in the formation of lipid nanoparticles (LNPs), which are crucial for drug delivery systems. The PEGylation (attachment of polyethylene glycol) helps in evading the immune system, thereby prolonging the circulation time of the nanoparticles in the bloodstream .
2. Mode of Action: DSPE-PEG2000 integrates into the lipid bilayer of cell membranes due to its amphiphilic nature. The hydrophobic stearoyl chains embed within the lipid bilayer, while the hydrophilic PEG chains extend outward, creating a steric barrier. This barrier prevents opsonization and subsequent clearance by the reticuloendothelial system (RES), allowing the nanoparticles to circulate longer and deliver their payload more effectively .
3. Biochemical Pathways: The incorporation of DSPE-PEG2000 into lipid nanoparticles affects several biochemical pathways:
- Immune Evasion: The PEGylation reduces recognition by immune cells, decreasing the activation of immune pathways that would otherwise lead to rapid clearance .
Pharmacokinetics:
- Excretion: The nanoparticles are eventually cleared by the liver and spleen, with the PEG chains being excreted via the kidneys .
5. Result of Action: The primary molecular effect of DSPE-PEG2000 is the stabilization of lipid nanoparticles, which enhances the delivery of therapeutic agents. At the cellular level, this results in increased uptake of the drug by target cells, improved therapeutic efficacy, and reduced side effects due to targeted delivery .
6. Action Environment: Environmental factors such as pH, temperature, and ionic strength can influence the stability and efficacy of DSPE-PEG2000-containing nanoparticles. For instance:
Biochemical Analysis
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (Ammonium Salt) plays a significant role in biochemical reactions. It forms micelles due to its large hydrophilic head group . The portion of micelles is greater in the pure and polymer-conjugated lipid mixture .
Cellular Effects
This compound is known to provide a steric coating on the surface of the membrane to hinder clearing of the particles by the reticuloendothelial system (RES), prolonging the circulating plasma half-life of the drug . The plasma half-life of the drug can be “tuned” from several hours to days depending on the size of the PEG and fatty acids attached to the lipid anchor .
Molecular Mechanism
At the molecular level, 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (Ammonium Salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include phosphoric acid derivatives, octadecanoic acid, and various amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-n-PEG: Similar in structure but with different fatty acid chains.
Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate: Another related compound with variations in the alkyl chains
Uniqueness
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRORNJMUHWKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H91N2O11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
474922-77-5 | |
Details | Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt | |
Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474922-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
867.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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